molecular formula C15H11ClN2OS2 B2703522 N-(5-(4-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 301176-72-7

N-(5-(4-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2703522
CAS RN: 301176-72-7
M. Wt: 334.84
InChI Key: HJOUQRJTDKJRMI-UHFFFAOYSA-N
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Description

“N-(5-(4-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are an important heterocycle in the world of chemistry, with the thiazole ring consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The yield was reported to be 65%, and the compound was characterized using 1H NMR and 13C NMR .


Molecular Structure Analysis

The molecular formula of “N-(5-(4-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide” is C15H11ClN2OS2, and its molecular weight is 334.84. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Scientific Research Applications

Anticancer Properties

CHEMBL477554 has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to understand its mechanism of action and potential for targeted cancer therapy .

Anti-Inflammatory Activity

The compound exhibits anti-inflammatory properties by modulating key pathways involved in inflammation. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Preclinical studies have demonstrated its efficacy in reducing inflammatory markers .

Antimicrobial Potential

CHEMBL477554 has been evaluated for its antimicrobial activity against bacteria, fungi, and parasites. It shows promise as a novel antimicrobial agent, especially against drug-resistant strains. Researchers are exploring its use in treating infections and developing new antibiotics .

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective effects. It could potentially mitigate neurodegenerative diseases such as Alzheimer’s and Parkinson’s by modulating oxidative stress, inflammation, and neuronal survival pathways .

Antiviral Applications

CHEMBL477554 has been investigated for its antiviral properties. It may inhibit viral replication and entry, making it a candidate for antiviral drug development. Researchers are particularly interested in its potential against RNA viruses like influenza and coronaviruses .

Chemical Biology and Drug Design

The compound’s unique structure makes it valuable in chemical biology and drug design. Researchers use it as a scaffold for designing novel molecules with specific biological activities. Its thiazole and thiophene moieties offer versatility in creating targeted drugs .

Material Science and Nanotechnology

CHEMBL477554’s properties extend beyond biological applications. It has potential in material science and nanotechnology. Researchers explore its use in organic electronics, sensors, and nanomaterials due to its electronic and optical properties .

Pharmacokinetics and Metabolism Studies

Understanding the pharmacokinetics and metabolism of CHEMBL477554 is crucial for drug development. Researchers investigate its absorption, distribution, metabolism, and excretion profiles to optimize dosing and safety .

Mechanism of Action

properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c16-11-5-3-10(4-6-11)8-12-9-17-15(21-12)18-14(19)13-2-1-7-20-13/h1-7,9H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOUQRJTDKJRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide

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